REACTION_SMILES
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[Cl-:17].[Cl:6][c:7]1[c:8]([C:9](=[O:10])[Cl:11])[cH:12][cH:13][c:14]([F:16])[cH:15]1.[ClH:18].[cH:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[cH:1]1[cH:2][cH:3][s:4][cH:5]1>>[cH:1]1[cH:2][c:3]([C:9]([c:8]2[c:7]([Cl:6])[cH:15][c:14]([F:16])[cH:13][cH:12]2)=[O:10])[s:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(F)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccsc1
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Name
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Type
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product
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Smiles
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O=C(c1cccs1)c1ccc(F)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |